molecular formula C12H9Cl2FN2O B3266434 5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine CAS No. 425406-78-6

5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine

Cat. No.: B3266434
CAS No.: 425406-78-6
M. Wt: 287.11 g/mol
InChI Key: YFJBGSBHSGOFBS-UHFFFAOYSA-N
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Description

Chemical Name: 5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine
CAS Registry Number: 425406-78-6
Molecular Formula: C₁₂H₉Cl₂FN₂O
Molecular Weight: 287.12 g/mol
Structural Features:

  • Pyrimidine core substituted at positions 4, 5, and 6.
  • Position 4: A 4-chloro-2-fluoro-5-methoxyphenyl group, introducing halogenated and methoxy substituents.
  • Position 5: Chlorine atom.
  • Position 6: Methyl group.

This compound’s structural complexity arises from the multi-halogenated aryl group at position 4, which combines electron-withdrawing (Cl, F) and electron-donating (methoxy) effects.

Properties

IUPAC Name

5-chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2FN2O/c1-6-11(14)12(17-5-16-6)7-3-10(18-2)8(13)4-9(7)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJBGSBHSGOFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C2=CC(=C(C=C2F)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH-) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of halogenated compounds on biological systems. It can serve as a probe to investigate cellular processes and interactions.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine

Compound Name Substituents Molecular Formula Biological Activity Key Differences
Main Compound 4-(4-chloro-2-fluoro-5-methoxyphenyl), 5-Cl, 6-Me C₁₂H₉Cl₂FN₂O Not explicitly stated (potential antimicrobial/antitumor) Reference compound
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidin-4-amine () 4-(2-fluorophenyl)amino, 5-[(4-methoxyphenyl)aminomethyl] C₂₆H₂₄FN₅O Antimicrobial Aminomethyl and phenylamino groups enhance hydrogen bonding; lacks direct halogenation on aryl ring .
2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine () 2-Cl, 5-F, 6-Me, 4-(o-tolyl)amino C₁₂H₁₂ClFN₄ Antitumor Simplified substitution pattern; o-tolyl group may restrict conformational flexibility .
4,6-Dichloro-5-methoxypyrimidine () 4,6-Cl, 5-OMe C₅H₄Cl₂N₂O N/A (structural studies) Smaller molecular weight (199.01 g/mol); lacks aryl substituents, reducing lipophilicity .
Metoprine (Bw197U) () 2,4-diamino, 5-(3,4-dichlorophenyl), 6-Me C₁₂H₁₁Cl₂N₃ Antimetabolite (dihydrofolate reductase inhibitor) Diamino groups critical for enzyme binding; absent in main compound .

Physicochemical Properties

  • Lipophilicity : The main compound’s 4-chloro-2-fluoro-5-methoxyphenyl group increases LogP compared to simpler analogues like 4,6-dichloro-5-methoxypyrimidine .
  • Stability: Halogenation (Cl, F) enhances metabolic stability compared to amino-substituted analogues (e.g., metoprine) .

Research Findings and Implications

  • Crystallographic Insights : The main compound’s aryl group likely induces specific dihedral angles (cf. : 12.8° twist), influencing molecular packing and stability .
  • SAR Trends :
    • Halogenation (Cl, F) at meta/para positions enhances target affinity.
    • Methoxy groups improve solubility without compromising lipophilicity.
  • Gaps in Data: Limited direct biological data for the main compound; further studies on kinase inhibition or antimicrobial assays are needed.

Biological Activity

5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine (CAS No. 425406-78-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This article synthesizes current research findings regarding its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C12H9Cl2FN2OC_{12}H_{9}Cl_{2}FN_{2}O with a molecular weight of 287.12 g/mol. The presence of multiple halogen atoms and a methoxy group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Properties

Recent studies have demonstrated the compound's significant cytotoxic effects against various cancer cell lines. Notably, it exhibited the following IC50 values:

Cell LineIC50 (µM)
A549 (Lung Cancer)5.9 ± 1.7
SW-480 (Colorectal Cancer)2.3 ± 0.91
MCF-7 (Breast Cancer)5.65 ± 2.33

These results indicate that the compound is particularly effective against the A549 lung adenocarcinoma cell line, outperforming Cisplatin, a standard chemotherapeutic agent, which has IC50 values of 15.37 µM for A549 cells and higher for others .

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it was found to induce apoptosis in a dose-dependent manner in A549 cells, with significant increases in early and late apoptotic cells observed at higher concentrations (10 µM and 15 µM) . Additionally, molecular docking studies suggest that the compound interacts effectively with the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as chlorine and fluorine at specific positions on the phenyl ring appears to enhance the compound's potency. The combination of these substituents contributes to its ability to disrupt cellular processes in cancer cells, indicating a promising avenue for further optimization in drug design .

Case Studies

In a comparative study involving various synthesized derivatives of pyrimidine compounds, it was noted that modifications to the core structure significantly influenced biological activity. For instance, derivatives with similar substitutions showed variable antiproliferative effects across different cancer cell lines, highlighting the importance of structural nuances in pharmacological outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine
Reactant of Route 2
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5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.